The compound falls under the classification of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. Heterocycles like oxadiazoles are frequently investigated for their potential therapeutic applications, including antimicrobial and anticancer activities. The presence of the pyrrolidine ring enhances the compound's structural diversity and potential biological activity.
The synthesis of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves multiple steps:
The synthesis may also involve optimization parameters such as temperature control (often around 80°C), reaction time (ranging from several hours to overnight), and solvent choice (e.g., acetonitrile or ethanol) to maximize yield and purity .
The molecular structure of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can be described in detail:
The compound's stereochemistry is defined by the (3R,5R) configuration, which plays a crucial role in its biological activity and interaction with target receptors.
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is primarily attributed to its interaction with specific biological targets:
Quantitative data on binding affinities and inhibition constants would provide further insights into its pharmacodynamics.
The physical and chemical properties of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol include:
These properties influence both the handling of the compound in laboratory settings and its bioavailability when administered pharmacologically.
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several potential applications:
The construction of oxadiazole-pyrrolidine hybrids typically follows convergent synthetic pathways where the pyrrolidine and oxadiazole rings are synthesized separately before strategic coupling. One prevalent approach begins with appropriately protected trans-hydroxypyrrolidine precursors, where the 3-hydroxyl group is often protected as a silyl ether (e.g., TBS) or ester to prevent side reactions during subsequent transformations. A critical transformation involves the introduction of a carboxylic acid functionality at the C5 position of the pyrrolidine ring. This is frequently achieved through nucleophilic opening of activated pyrrolidine derivatives or via oxidation strategies. The resulting carboxylic acid serves as the crucial handle for oxadiazole formation [5] [6].
The 5-methyl-1,3,4-oxadiazole moiety is typically constructed through cyclodehydration of an acyl hydrazide intermediate. The synthetic sequence involves first converting the C5-pyrrolidine carboxylic acid to the corresponding ester (commonly methyl or ethyl ester), followed by hydrazinolysis to yield the key acyl hydrazide. Condensation with acetic anhydride or other acylating agents then provides a diacylhydrazide intermediate, which undergoes cyclodehydration under various conditions to form the oxadiazole ring. Phosphorus oxychloride (POCl₃) has been identified as a particularly effective cyclodehydrating agent, often providing superior yields (>75%) compared to alternatives like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂). The choice of dehydrating agent significantly impacts both yield and purity, with POCl₃ minimizing side product formation such as open-chain dehydration products or oxadiazole N-oxides [5] .
Table 1: Key Steps in Representative Synthesis Pathways for (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
Synthetic Step | Reagents/Conditions | Key Intermediate | Yield Range | Critical Parameters |
---|---|---|---|---|
Pyrrolidine Protection | TBSCl/imidazole/DCM or Ac₂O/pyridine | N-protected-3-O-TBS-pyrrolidine-5-carboxylate | 85-95% | Steric hindrance management, minimal racemization |
Carboxylic Acid Activation | SOCl₂/MeOH or EDCI/HOBt | Methyl 5-[(3R,5R)-3-(tert-butyldimethylsilyloxy)pyrrolidine]-carboxylate | 90-98% | Avoidance of epimerization, temperature control |
Hydrazide Formation | NH₂NH₂·H₂O/EtOH/reflux | (3R,5R)-5-(hydrazinecarbonyl)pyrrolidin-3-ol derivative | 80-88% | Solvent purity, exclusion of moisture |
Diacylhydrazide Preparation | Acetic anhydride/pyridine or acetyl chloride/TEA | N'-acetyl-5-[(3R,5R)-3-protected-pyrrolidine] carbohydrazide | 75-85% | Stoichiometric control, temperature moderation |
Oxadiazole Cyclization | POCl₃/reflux or PPA/100°C | Protected (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol | 70-82% (POCl₃); 60-68% (PPA) | Reaction time optimization (2-4 hrs), careful workup |
Deprotection | TBAF/THF or K₂CO₃/MeOH | (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol | 90-95% | Mild conditions to preserve stereochemistry |
An alternative strategy employs pre-formed oxadiazole units equipped with reactive handles for attachment to the pyrrolidine scaffold. 2-Chloro-5-methyl-1,3,4-oxadiazole serves as a particularly useful electrophile for nucleophilic substitution at the C5 position of N-protected (3R,5R)-pyrrolidin-3-ol derivatives. This approach benefits from commercial availability of oxadiazole precursors and typically employs mild bases (e.g., triethylamine or diisopropylethylamine) in polar aprotic solvents like acetonitrile or DMF. While generally efficient, this route requires careful control of reaction stoichiometry and temperature to prevent dialkylation or pyrrolidine N-oxidation side reactions. Yields typically range between 65-80%, with purity highly dependent on rigorous exclusion of moisture, which can hydrolyze the oxadiazole chloride [1] [5].
Throughout these multi-step sequences, chromatographic purification at intermediate stages proves essential for obtaining high-purity final product. Reverse-phase HPLC and silica gel chromatography are commonly employed, with the former particularly effective for removing polar impurities and the latter for separating non-polar byproducts. Final compound characterization consistently employs a combination of high-resolution mass spectrometry (HRMS) and advanced NMR techniques, including ¹H, ¹³C, DEPT-135, and 2D experiments (COSY, HSQC, HMBC) to confirm regiochemistry and rule out stereoisomeric contamination [1].
The installation and preservation of the (3R,5R) relative configuration presents a formidable synthetic challenge due to the potential for epimerization at the stereogenic centers during various synthetic operations. Two predominant strategies have emerged for establishing this crucial stereochemistry: chiral pool utilization and asymmetric catalysis.
The chiral pool strategy leverages commercially available enantiopure pyrrolidine precursors, particularly (R)- or (S)-4-hydroxypyrrolidin-2-ones, which can be strategically functionalized. A highly efficient route involves the stereospecific reduction of appropriately protected (R)-4-hydroxypyrrolidin-2-one derivatives at the C5 position. Metal hydride reductants like diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures (-78°C) provide excellent diastereoselectivity (>20:1) for the desired trans-(3R,5R) diol configuration. This stereochemical outcome results from chelation-controlled delivery of hydride to the carbonyl group, where the existing C3 oxygen participates in complex formation with the reductant, directing attack from the less hindered face [5] [6].
Table 2: Comparison of Stereoselective Methods for (3R,5R) Configuration
Strategy | Key Reagents/Conditions | Diastereoselectivity (dr) | Enantiomeric Excess (ee) | Advantages/Limitations |
---|---|---|---|---|
Chiral Pool (Hydroxypyrrolidinone Reduction) | DIBAL-H/toluene/-78°C | >20:1 (trans:cis) | >99% (from enantiopure lactam) | High stereofidelity; requires specific starting material |
Chiral Auxiliary (Evans Oxazolidinone) | (S)-4-benzyloxazolidinone, TiCl₄, N-methylmorpholine, -20°C | >25:1 | >99% | Absolute control but requires auxiliary introduction/removal |
Asymmetric Hydrogenation | Rh(I)-(R,R)-Et-DuPhos catalyst, 80 psi H₂, iPrOH | 30:1 | 98% | Catalytic, atom-economical; specialized catalyst required |
Enzymatic Resolution | Lipase PS/vinyl acetate, phosphate buffer pH 7 | Single enantiomer after resolution | >99% | Mild conditions; maximum 50% yield without recycling |
Mitsunobu Inversion | DEAD/PPh₃/4-nitrobenzoic acid then hydrolysis | >19:1 | >99% (after inversion) | Corrects misconfiguration; additional steps |
For targets requiring complete stereochemical flexibility, the Evans chiral auxiliary approach provides exceptional control. This methodology involves bonding a racemic cis-5-carboxypyrrolidin-3-ol derivative to (S)-4-benzyl-2-oxazolidinone, creating diastereomers that can be separated chromatographically. Subsequent decarboxylation and functional group manipulation yields enantiopure (3R,5R) building blocks. Although requiring additional synthetic steps for auxiliary attachment and removal, this approach delivers enantiomeric excess typically exceeding 99% and provides material for both enantiomeric series from a single racemic precursor [5].
Catalytic asymmetric hydrogenation of dehydroproline derivatives has emerged as a powerful alternative for constructing the stereodefined pyrrolidine core. Specifically, (Z)-enol ester precursors undergo hydrogenation using Rh(I) complexes with chiral bisphosphine ligands (e.g., (R,R)-Et-DuPhos) under moderate hydrogen pressure (50-80 psi) in alcoholic solvents. This methodology delivers the saturated pyrrolidine with excellent enantioselectivity (typically 95-98% ee) and good diastereocontrol (>15:1 dr). The reaction proceeds through a well-defined chiral Rh-enolate complex that dictates syn delivery of hydrogen. Recent optimizations have focused on ligand design to improve efficiency at lower catalyst loadings (0.5-1 mol%) while maintaining stereoselectivity [5] [9].
Throughout these stereoselective syntheses, analytical control remains paramount. Chiral HPLC using polysaccharide-based stationary phases (Chiralpak AD-H, AS-H, or OJ-H columns) provides reliable assessment of enantiopurity, while detailed NMR analysis (particularly (^{13}\text{C}) chemical shifts and coupling constants) confirms diastereomeric ratios and relative configurations. Polarimetry remains a complementary technique for characterizing stereoisomers, with the specific rotation of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically reported in methanol solution [1].
The strategic union of the oxadiazole heterocycle with the pyrrolidine scaffold represents the pivotal bond-forming step in the synthesis of (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol. Extensive research has focused on optimizing two principal coupling strategies: cyclocondensation of pyrrolidine-containing acylhydrazides and nucleophilic displacement using activated oxadiazole precursors.
The cyclocondensation approach requires careful optimization of reaction parameters to maximize yield and minimize epimerization. Solvent screening has identified 1,4-dioxane as superior to ethereal solvents (THF, 2-MeTHF) or DMF for the dehydrative cyclization step using POCl₃. Dioxane provides optimal solubility for both polar and non-polar reaction components while facilitating temperature control during the exothermic cyclization. Base selection critically influences reaction efficiency; inorganic bases (K₂CO₃, Cs₂CO₃) cause significant decomposition, while organic bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) effectively scavenge HCl without promoting side reactions. Maintaining strict temperature control between 85-90°C prevents thermal decomposition while ensuring complete conversion, typically achieved within 2-3 hours. Under optimized conditions (POCl₃, NMM, dioxane, 85°C), yields consistently reach 80-85% with excellent preservation of stereochemical integrity [5] [6].
For nucleophilic displacement methodologies, activation of the oxadiazole component significantly impacts reaction efficiency. 2-Chloro-5-methyl-1,3,4-oxadiazole demonstrates superior reactivity compared to bromo or iodo analogues due to reduced propensity for halogen exchange or elimination side reactions. Recent investigations have identified 2-(methylsulfonyl)-5-methyl-1,3,4-oxadiazole as an exceptionally reactive electrophile that couples efficiently with sterically hindered pyrrolidine derivatives at ambient temperature (20-25°C). This activation strategy eliminates the need for metal catalysts and significantly reduces epimerization risk compared to higher-temperature protocols. Solvent optimization has revealed that acetonitrile provides the ideal balance between nucleophile solubility and oxadiazole stability, with ethereal solvents slowing the reaction and polar aprotic solvents (DMF, DMSO) promoting decomposition. Catalyst screening has demonstrated that addition of catalytic sodium iodide (5-10 mol%) significantly accelerates the reaction via in situ generation of the more reactive 2-iodooxadiazole species, enabling complete conversion within 1-2 hours at 50°C [5] [8].
Table 3: Comparative Analysis of Oxadiazole Coupling Methodologies
Coupling Strategy | Optimal Conditions | Yield (%) | Reaction Time | Epimerization Risk | Key Advantages |
---|---|---|---|---|---|
Cyclocondensation (POCl₃) | POCl₃ (1.5 eq), NMM (3.0 eq), dioxane, 85°C | 80-85% | 2-3 hours | Moderate (controlled by temperature) | Single-pot operation, no pre-functionalized oxadiazole needed |
Nucleophilic Displacement (Chlorooxadiazole) | DIPEA (2.5 eq), CH₃CN, 65°C | 75-78% | 4-6 hours | Low to moderate | Commercially available electrophile, straightforward protocol |
Sulfonyl-activated Displacement | TEA (2.0 eq), CH₃CN, rt | 82-87% | 1-2 hours | Very low | Ambient temperature, rapid kinetics |
Iodide-accelerated Displacement | NaI (0.1 eq), DIPEA (2.5 eq), CH₃CN, 50°C | 85-88% | 1-2 hours | Low | Combines advantages of chloro and iodo chemistry |
Advanced activation techniques have further improved coupling efficiency. Microwave irradiation (150-200 W, 100-120°C) dramatically accelerates both cyclocondensation and displacement reactions, reducing typical reaction times from hours to minutes while improving yields by 5-10%. Continuous flow chemistry implementations have demonstrated exceptional potential for scale-up, particularly for the exothermic cyclocondensation reaction, where precise temperature control prevents decomposition and improves consistency. Flow systems employing PTFE tubing reactors with controlled residence times (5-10 minutes at 130°C) provide product in 82% isolated yield with minimal purification required, representing a significant advance over batch processes [5].
Post-coupling purification methodologies have evolved to address the polar nature of the target compound. Crystallization from ethanol/water mixtures (typically 4:1 ratio) provides material of >99% chemical purity and effectively removes residual solvents and inorganic salts. For applications requiring ultra-high purity (e.g., biological standards), preparative HPLC using C18 stationary phase with aqueous ammonium bicarbonate/acetonitrile gradients delivers material meeting stringent analytical standards. These purification strategies effectively address the compound's physicochemical properties, particularly its balanced hydrophilicity/hydrophobicity character and zwitterionic nature at physiological pH [1].
CAS No.: 112484-85-2
CAS No.: 10606-14-1